molecular formula C12H14ClF3O B14053594 1-(3-Chloropropyl)-3-ethyl-2-(trifluoromethoxy)benzene

1-(3-Chloropropyl)-3-ethyl-2-(trifluoromethoxy)benzene

Cat. No.: B14053594
M. Wt: 266.68 g/mol
InChI Key: BJSLDRMUKLURLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloropropyl)-3-ethyl-2-(trifluoromethoxy)benzene is an organic compound characterized by the presence of a benzene ring substituted with a 3-chloropropyl group, an ethyl group, and a trifluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloropropyl)-3-ethyl-2-(trifluoromethoxy)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with benzene, which is subjected to Friedel-Crafts alkylation to introduce the 3-chloropropyl group.

    Introduction of Ethyl Group: The ethyl group is introduced via another Friedel-Crafts alkylation reaction.

    Trifluoromethoxylation: The trifluoromethoxy group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloropropyl)-3-ethyl-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted with nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction of the trifluoromethoxy group can lead to the formation of trifluoromethyl derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of trifluoromethyl derivatives.

Scientific Research Applications

1-(3-Chloropropyl)-3-ethyl-2-(trifluoromethoxy)benzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-3-ethyl-2-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

    1-(3-Chloropropyl)-3-ethylbenzene: Lacks the trifluoromethoxy group, resulting in different chemical properties.

    1-(3-Chloropropyl)-2-(trifluoromethoxy)benzene: Positional isomer with the trifluoromethoxy group at a different position on the benzene ring.

    1-(3-Chloropropyl)-3-methyl-2-(trifluoromethoxy)benzene: Contains a methyl group instead of an ethyl group.

Properties

Molecular Formula

C12H14ClF3O

Molecular Weight

266.68 g/mol

IUPAC Name

1-(3-chloropropyl)-3-ethyl-2-(trifluoromethoxy)benzene

InChI

InChI=1S/C12H14ClF3O/c1-2-9-5-3-6-10(7-4-8-13)11(9)17-12(14,15)16/h3,5-6H,2,4,7-8H2,1H3

InChI Key

BJSLDRMUKLURLC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CCCCl)OC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.